molecular formula C12H14N4OS2 B2990934 1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea CAS No. 187850-70-0

1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea

Cat. No. B2990934
CAS RN: 187850-70-0
M. Wt: 294.39
InChI Key: WETDZYHXWWUEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea” is a complex organic molecule. It contains an isopropylthio group, a 1,3,4-thiadiazol group, and a phenylurea group. The isopropylthio group is a sulfur-containing group that can potentially participate in various chemical reactions. The 1,3,4-thiadiazol group is a heterocyclic compound containing nitrogen and sulfur atoms, and the phenylurea group contains a phenyl ring attached to a urea group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen, sulfur, and oxygen atoms in the molecule suggests that it could have interesting electronic properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its molecular structure. The isopropylthio, 1,3,4-thiadiazol, and phenylurea groups could potentially react with various reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, its mechanism of action would involve interacting with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve studying its properties more thoroughly, exploring its potential uses, and developing methods to synthesize it more efficiently .

properties

IUPAC Name

1-phenyl-3-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS2/c1-8(2)18-12-16-15-11(19-12)14-10(17)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETDZYHXWWUEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.